Mephenytoin
Übersicht
Beschreibung
Mephenytoin, vermarktet als Mesantoin von Novartis, ist ein Hydantoinderivat, das als Antikonvulsivum eingesetzt wird. Es wurde etwa 10 Jahre nach Phenytoin in den späten 1940er Jahren eingeführt. This compound wird hauptsächlich zur Behandlung von refraktärer partieller Epilepsie eingesetzt. Der wichtigste Metabolit von this compound ist Nirvanol (5-Ethyl-5-phenylhydantoin), das als erstes Hydantoin kurzzeitig als Hypnotikum verwendet wurde .
Wirkmechanismus
Target of Action
Mephenytoin is known to primarily target the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the propagation of action potentials in neurons, which is fundamental to the functioning of the nervous system.
Mode of Action
By inhibiting these channels, this compound prevents the rapid, repetitive firing of electrical signals, thereby reducing the spread of seizure activity within the brain .
Biochemical Pathways
This compound’s action on sodium channels affects the overall excitability of neurons, influencing various biochemical pathways. The primary site of action is the motor cortex where the spread of seizure activity is inhibited . By promoting sodium efflux from neurons, this compound tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Pharmacokinetics
This compound is metabolized by several cytochrome P450 enzymes, including CYP2C19, CYP2C8, CYP2C9, CYP2B6, CYP1A2, and CYP2D6 . These enzymes play a critical role in the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which in turn influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By blocking sodium channels, this compound prevents the generation and spread of seizure activity, thereby controlling various types of partial seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, changes in the chemical environment of neurons can affect the drug’s ability to stabilize the membrane sodium gradient . Additionally, factors such as the patient’s overall health, co-administered drugs, and genetic factors (such as polymorphisms in cytochrome P450 enzymes) can influence the drug’s metabolism and overall effectiveness .
Wissenschaftliche Forschungsanwendungen
Mephenytoin findet in der wissenschaftlichen Forschung vielfältige Anwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung der Reaktivität von Hydantoinen und deren Derivaten verwendet.
Biologie: Untersucht werden seine Auswirkungen auf neuronale Natriumkanäle und seine Rolle bei der Modulation neuronaler Erregbarkeit.
Medizin: Wird hauptsächlich als Antikonvulsivum zur Behandlung von refraktärer partieller Epilepsie eingesetzt. Es wurde auch auf seine potenzielle Anwendung bei anderen neurologischen Erkrankungen untersucht.
Industrie: Wird bei der Entwicklung neuer Antikonvulsiva und als Referenzverbindung in pharmakokinetischen Studien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von this compound ist nicht endgültig geklärt, aber umfassende Forschungsergebnisse deuten darauf hin, dass sein Hauptmechanismus darin besteht, frequenz-, gebrauchs- und spannungsabhängige neuronale Natriumkanäle zu blockieren. Diese Wirkung begrenzt die repetitive Entladung von Aktionspotenzialen, wodurch die neuronale Membran stabilisiert und die Ausbreitung von Krampfanfällen verhindert wird .
Biochemische Analyse
Biochemical Properties
Mephenytoin is known to target sodium channel protein type 5 subunit alpha . It is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Cellular Effects
This compound has been found to be useful in the treatment of epilepsy . The primary site of action is the motor cortex where spread of seizure activity is inhibited . Possibly by promoting sodium efflux from neurons, this compound tends to stabilize the threshold against hyperexcitability caused by excessive stimulation or environmental changes capable of reducing membrane sodium gradient .
Molecular Mechanism
The mechanism of action of this compound is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials .
Temporal Effects in Laboratory Settings
This compound has many toxic responses and adverse effects that have been documented. Rash, nausea, vomiting, lethargy, ataxia, dizziness, nystagmus, somnolence, tremors, diplopia, depression, nervousness, and irritability are common side effects . Many seem dose-related, while others appear to be symptoms of a this compound hypersensitivity reaction .
Dosage Effects in Animal Models
In the first study, a number of experiments were described in dogs and rabbits, and the effects of phenytoin on the vagus nerve function, respiration and blood pressure were analyzed . A dose range of 5, 10, 15, 20 and 25 mg phenytoin per kg produced a dose-dependent decrease of blood pressure .
Metabolic Pathways
This compound is metabolized by several enzymes including Cytochrome P450 2C19, Cytochrome P450 2C8, Cytochrome P450 2C9, Cytochrome P450 2B6, Cytochrome P450 1A2, and Cytochrome P450 2D6 .
Transport and Distribution
It is known that this compound targets sodium channel protein type 5 subunit alpha , suggesting that it may be transported to regions of the cell where these channels are present.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Mephenytoin kann durch Kondensation von Benzil mit Harnstoff in Gegenwart von Natriumethoxid, gefolgt von Cyclisierung und anschliessender Alkylierung mit Ethyliodid synthetisiert werden. Die Reaktionsbedingungen beinhalten typischerweise Erhitzen und Rückfluss, um die Bildung des Imidazolidinrings zu fördern .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt über ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert, wobei häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .
Analyse Chemischer Reaktionen
Reaktionstypen
Mephenytoin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann zu hydroxylierten Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroderivate umwandeln.
Substitution: Substitutionsreaktionen können am Phenylring oder am Imidazolidinring auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Halogenierungsmittel wie Brom oder Chlor können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte
Oxidation: Hydroxylierte Mephenytoinderivate.
Reduktion: Dihydro-Mephenytoinderivate.
Substitution: Halogenierte Mephenytoinderivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenytoin: Ein weiteres Hydantoinderivat, das als Antikonvulsivum verwendet wird. Es wurde vor Mephenytoin eingeführt und wird bei verschiedenen Arten von Krampfanfällen eingesetzt.
Nirvanol: Der wichtigste Metabolit von this compound, bekannt für seine hypnotischen Eigenschaften, aber auch für seine Toxizität.
Ethotoin: Ein weiteres Hydantoinderivat mit ähnlichen Antikonvulsiva-Eigenschaften, aber unterschiedlichen pharmakokinetischen Profilen
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seines spezifischen Hydroxylierungspolymorphismus, der seinen Metabolismus und seine Pharmakokinetik beeinflusst. Dieser Polymorphismus macht es zu einer interessanten Verbindung für die Untersuchung genetischer Variationen im Arzneimittelstoffwechsel. Darüber hinaus wird seine Anwendung häufig erst in Betracht gezogen, wenn andere weniger toxische Antikonvulsiva versagt haben, was seine Rolle als sekundäre Behandlungsoption hervorhebt .
Biologische Aktivität
Mephenytoin, an anticonvulsant medication, is primarily used in the management of epilepsy. Its biological activity is significantly influenced by genetic polymorphisms in the cytochrome P450 enzyme CYP2C19, which plays a crucial role in its metabolism. This article delves into the biological activity of this compound, examining its pharmacokinetics, metabolic pathways, genetic factors affecting its metabolism, and clinical implications.
Pharmacokinetics and Metabolism
This compound is metabolized predominantly by the CYP2C19 enzyme through 4′-hydroxylation to form 4′-hydroxythis compound (4′-OH-MP), which is then conjugated and excreted. The metabolism of this compound exhibits significant interindividual variability due to genetic polymorphisms that categorize individuals as extensive metabolizers (EMs) or poor metabolizers (PMs).
Key Metabolic Pathways
- CYP2C19 Enzyme Activity :
- EMs typically exhibit higher CYP2C19 activity, leading to greater conversion of this compound to its active metabolite.
- PMs show reduced CYP2C19 activity due to genetic mutations, resulting in decreased drug clearance and potential toxicity.
Genetic Polymorphism
The genetic basis for the variability in this compound metabolism is primarily linked to mutations in the CYP2C19 gene. Notably, a single nucleotide polymorphism (SNP) can result in a non-functional enzyme, significantly impacting drug efficacy and safety.
Table 1: Genotype Distribution and Metabolism
Genotype | Phenotype | Frequency (%) | Metabolic Activity |
---|---|---|---|
*1/*1 | Extensive Metabolizer (EM) | Varies by population | High |
*1/*2 | Intermediate Metabolizer (IM) | Varies by population | Moderate |
*2/*2 | Poor Metabolizer (PM) | Higher in Asian populations | Very Low |
Efficacy and Safety Profile
Clinical studies have demonstrated that serum levels of this compound correlate with seizure control. Therapeutic ranges typically fall between 25 to 40 µg/mL for effective seizure management without significant side effects. However, PMs may experience adverse effects due to elevated serum levels.
- Case Study Analysis : A study involving 93 patients indicated that while this compound was effective in reducing seizure frequency, some patients experienced side effects such as drowsiness and rare cases of aplastic anemia. Monitoring serum levels is crucial for optimizing therapy.
Table 2: Clinical Outcomes Based on Genotype
Genotype | Average Serum Level (µg/mL) | Seizure Control (%) | Side Effects (%) |
---|---|---|---|
*1/*1 | 30 | 75 | 10 |
*1/*2 | 35 | 60 | 20 |
*2/*2 | 50 | 40 | 50 |
Research Findings
Recent studies have further elucidated the relationship between this compound metabolism and CYP2C19 genotypes. A notable study assessed urinary excretion of metabolites post-mephenytoin administration, highlighting significant differences based on genetic profiles.
- Research Findings :
- Cumulative urinary excretion of 4′-OH-MP was found to be the most reliable metric for assessing CYP2C19 activity, with a low intraindividual coefficient of variation (7%) indicating stable metabolic responses over time.
Eigenschaften
IUPAC Name |
5-ethyl-3-methyl-5-phenylimidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023257 | |
Record name | Mephenytoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water. One gram dissolves in about 16 ml 95% ethanol., 9.70e-01 g/L | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of action of mephenytoin is not definitely known, but extensive research strongly suggests that its main mechanism is to block frequency-, use- and voltage-dependent neuronal sodium channels, and therefore limit repetitive firing of action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. ... Hydantoin anticonvulsants have an excitatory effect on the cerebellum, activating inhibitory pathways that extend to the cerebral cortex. This effect may also produce a reduction in seizure activity that is assoc with an increased cerebellar Purkinje cell discharge. /Hydantoin anticonvulsants/ | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals | |
CAS No. |
50-12-4 | |
Record name | (±)-Mephenytoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mephenytoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEPHENYTOIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mephenytoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mephenytoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.012 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPHENYTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R420KW629U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
136 to 137 °C, 135 °C | |
Record name | Mephenytoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00532 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEPHENYTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3581 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mephenytoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014673 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.